3-Cyano-4-fluorophenylacetic acid
Description
IUPAC Naming Conventions and Common Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(3-Cyano-4-fluorophenyl)acetic acid. chemicalbook.comchemicalbook.com In scientific literature and commercial catalogs, it is also referred to by several synonyms. chemicalbook.com These include 3-Cyano-4-fluorobenzeneacetic acid and Benzeneacetic acid, 3-cyano-4-fluoro-. chemicalbook.comchemicalbook.com The compound is assigned the CAS Registry Number 519059-11-1. chemicalbook.comchemicalbook.comkeyorganics.netchemsigma.com
| Identifier Type | Identifier |
| IUPAC Name | 2-(3-Cyano-4-fluorophenyl)acetic acid |
| Synonym | 3-Cyano-4-fluorobenzeneacetic acid |
| Synonym | Benzeneacetic acid, 3-cyano-4-fluoro- |
| CAS Number | 519059-11-1 |
Isomeric Considerations and Structural Analogues (e.g., fluorophenylacetic acid isomers)
The properties and reactivity of 3-Cyano-4-fluorophenylacetic acid are influenced by the specific arrangement of its substituents on the phenyl ring. Isomers of fluorophenylacetic acid, which differ in the position of the fluorine atom, are common precursors and intermediates in various synthetic applications. For example, 2-fluorophenylacetic acid is used as a chiral derivatizing agent in NMR spectroscopy, while 4-fluorophenylacetic acid serves as an intermediate in the production of certain anesthetics. nbinno.comchemicalbook.com The presence and position of the cyano and fluoro groups can significantly alter the electronic properties and reactivity of the molecule. cymitquimica.com
Structural analogues, such as other substituted phenylacetic acids, are widely studied for their biological activities. mdpi.cominventivapharma.comnih.govnih.gov For instance, phenylacetic acid derivatives are key components in a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics. mdpi.com The specific substitution pattern on the phenyl ring is crucial in determining the compound's pharmacological profile.
| Isomer/Analogue | CAS Number | Noteworthy Application/Characteristic |
| 2-Fluorophenylacetic acid | 451-82-1 | Chiral derivatizing agent in 19F NMR spectroscopy. chemicalbook.com |
| 3-Fluorophenylacetic acid | 331-25-9 | Precursor for pentaamine and bis-heterocyclic compounds. nist.gov |
| 4-Fluorophenylacetic acid | 405-50-5 | Intermediate in the production of fluorinated anesthetics. nih.govsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
2-(3-cyano-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBONCGSXZWPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378784 | |
| Record name | 2-(3-cyano-4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519059-11-1 | |
| Record name | 2-(3-cyano-4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Cyano 4 Fluorophenylacetic Acid
Established Synthetic Routes
The preparation of 3-Cyano-4-fluorophenylacetic acid is typically achieved through multi-step synthetic sequences, often commencing from readily available fluorinated toluene (B28343) derivatives. These pathways rely on fundamental organic reactions to introduce the required cyano and acetic acid functionalities onto the aromatic ring.
Multi-step Synthesis Pathways (e.g., from fluorotoluene precursors)
A common strategy for synthesizing this compound begins with a suitable fluorotoluene precursor, such as 3-fluoro-4-methylbenzonitrile. A plausible synthetic route involves the following key transformations:
Benzylic Bromination: The synthesis can be initiated with the bromination of the methyl group of a precursor like 3-fluoro-4-methylbenzonitrile. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), to yield 4-(bromomethyl)-3-fluorobenzonitrile. The use of a microreactor for this step can significantly reduce side reactions and improve selectivity. google.com
Cyanation: The resulting benzylic bromide is then converted to the corresponding phenylacetonitrile (B145931) derivative. This is achieved through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN).
Hydrolysis: The final step involves the hydrolysis of the nitrile group of the phenylacetonitrile intermediate to the carboxylic acid. This transformation can be accomplished under either acidic or basic conditions. sphinxsai.com
An alternative pathway could start from 2-fluoro-5-methylaniline. This would involve a Sandmeyer reaction to introduce the cyano group, followed by functionalization of the methyl group and subsequent oxidation to the carboxylic acid.
Key Reaction Steps and Reagents (e.g., cyanidation, hydrolysis of nitriles)
Several key chemical reactions are fundamental to the synthesis of this compound and its precursors:
Sandmeyer Reaction: This reaction is a cornerstone for introducing a cyano group onto an aromatic ring. ukm.mynih.govnih.gov It involves the diazotization of an aryl amine with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. ukm.mynih.govnih.govgoogle.com This method offers a reliable way to install the nitrile functionality at a specific position on the benzene (B151609) ring. nih.govgoogle.com
Hydrolysis of Nitriles: The conversion of the nitrile group (–CN) into a carboxylic acid (–COOH) is a critical final step. sphinxsai.com This can be achieved through either acid-catalyzed or base-catalyzed hydrolysis. Acidic hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid. beilstein-journals.org Basic hydrolysis uses a strong base such as sodium hydroxide, followed by acidification to yield the carboxylic acid. sphinxsai.com
The table below summarizes the key reactions and reagents involved in a potential synthesis pathway.
| Reaction Step | Starting Material | Reagents | Product |
| Benzylic Bromination | 3-Fluoro-4-methylbenzonitrile | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | 4-(Bromomethyl)-3-fluorobenzonitrile |
| Cyanation | 4-(Bromomethyl)-3-fluorobenzonitrile | Sodium Cyanide (NaCN) | 2-(3-Cyano-4-fluorophenyl)acetonitrile |
| Hydrolysis | 2-(3-Cyano-4-fluorophenyl)acetonitrile | HCl or NaOH followed by H₃O⁺ | This compound |
Novel Approaches in Synthetic Chemistry
Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods. Research in this area for compounds like this compound focuses on achieving high levels of chemo- and regioselectivity, as well as controlling stereochemistry.
Chemo- and Regioselective Synthesis Strategies
The development of chemo- and regioselective reactions is crucial for the efficient synthesis of complex molecules. In the context of this compound and its derivatives, this involves reactions that selectively target one functional group in the presence of others or direct the introduction of new groups to a specific position on the aromatic ring. While specific literature on the chemo- and regioselective synthesis of this compound is not abundant, general principles of modern organic synthesis can be applied. For instance, the use of protecting groups and tailored catalysts can control the reactivity of the different functional sites within the molecule.
Asymmetric Synthesis and Enantiomeric Control
The creation of chiral molecules with a specific three-dimensional arrangement of atoms is of paramount importance in medicinal chemistry. While this compound itself is not chiral, it can be a precursor for the synthesis of chiral molecules. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ukm.my
For example, derivatives of this compound could undergo asymmetric reactions. The asymmetric hydrogenation of a double bond in a derivative, or the enantioselective addition to the nitrile or carboxyl group, could lead to chiral products. The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, is a common strategy to achieve high enantiomeric excess. ukm.mynih.govnih.gov For instance, the asymmetric synthesis of fluorinated phenylalanine derivatives has been achieved through methods like transition-metal-catalyzed asymmetric hydrogenation. nih.gov
Derivatization and Functionalization Reactions
The carboxylic acid and cyano groups of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The carboxylic acid moiety can be readily converted into esters and amides. sphinxsai.com
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or a coupling agent yields the corresponding ester.
Amidation: Treatment with an amine, often activated by a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), produces the corresponding amide. ukm.my
The cyano group can also be transformed. For example, it can be reduced to an amine or hydrolyzed to a carboxylic acid under different reaction conditions. These functionalization reactions provide access to a wide array of compounds with potentially interesting biological activities.
Esterification and Amidation Reactions
The carboxylic acid group is a primary site for transformations, most commonly through esterification and amidation to produce a variety of derivatives.
Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. This is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and water is removed as it is formed. This method is applicable for producing a range of simple alkyl esters, such as the methyl or ethyl esters.
Amidation: The formation of amides from this compound is a critical step in the synthesis of many biologically active molecules, including Janus kinase (JAK) inhibitors like Tofacitinib. nih.govdntb.gov.ua The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxylic acid. This is accomplished using coupling agents.
Common methods for the amidation of this compound or its analogs involve the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCl), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). google.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. Another approach involves converting the carboxylic acid to a more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂). google.com The resulting acid chloride reacts rapidly with an amine to yield the desired amide.
These amidation strategies are extensively documented in patents for the synthesis of complex pharmaceutical agents. For instance, in the synthesis of Tofacitinib, a key step involves the coupling of a piperidine (B6355638) derivative with a cyanoacetic acid moiety. google.comresearchgate.net While the specific acid is not this compound, the reaction principles and conditions are directly analogous and highlight the industrial relevance of this transformation.
| Method | Reagents | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Carbodiimide Coupling | Amine, EDCl, HOBt, N-Methylmorpholine (NMM) | Dichloromethane (DCM) | Room Temperature, 5h | google.com |
| Acid Chloride Formation | 1. Thionyl Chloride (SOCl₂), DMF (cat.) 2. Amine, Triethylamine | Dichloromethane (DCM) | 1. Reflux, 2h 2. Room Temperature, 2h | google.com |
Reactions Involving the Cyano Group
The cyano group (nitrile) of this compound and its derivatives is a versatile functional group that can undergo several important transformations, primarily hydrolysis and reduction. chemistrysteps.comlibretexts.org
Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. libretexts.org
Partial Hydrolysis to Amide: Treatment with concentrated sulfuric acid or under controlled basic conditions with hydrogen peroxide can lead to the partial hydrolysis of the nitrile, yielding the corresponding phenylacetamide-2-carboxamide derivative.
Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as heating under reflux with a strong aqueous acid (e.g., HCl, H₂SO₄) or a strong aqueous base (e.g., NaOH), will result in the complete hydrolysis of the nitrile group. libretexts.org This process first forms the amide, which is then further hydrolyzed to a carboxylic acid. This transformation converts the starting material into a derivative of 4-fluorophthalic acid.
Reduction to Amine: The cyano group can be reduced to a primary amine (containing a -CH₂NH₂ group). This is a valuable transformation for introducing a basic aminomethyl substituent. Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion. chemistrysteps.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney nickel or palladium is also a widely used industrial method for nitrile reduction.
| Transformation | Product Functional Group | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| Partial Hydrolysis | Carboxamide (-CONH₂) | H₂SO₄ (conc.), low temperature; or H₂O₂, base | libretexts.org |
| Complete Hydrolysis | Carboxylic Acid (-COOH) | Aq. HCl or NaOH, heat (reflux) | libretexts.org |
| Reduction | Primary Amine (-CH₂NH₂) | 1. LiAlH₄ in ether or THF; 2. H₂O workup or H₂/Raney Ni, high pressure/temp | chemistrysteps.com |
Modifications of the Phenyl Ring
The fluorine atom on the phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing effects of the cyano group (ortho to the fluorine) and the acetic acid moiety (para to the fluorine) decrease the electron density of the aromatic ring, making the carbon atom attached to the fluorine susceptible to attack by nucleophiles.
This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide variety of substituents in place of the fluorine atom. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.
A diverse range of nucleophiles can be used to displace the fluoride (B91410) ion, including:
Alkoxides and Phenoxides (R-O⁻): To form aryl ethers.
Amines (R-NH₂ or R₂NH): To form substituted anilines.
Thiols (R-S⁻): To form thioethers.
The choice of base and solvent is crucial for the success of these reactions, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common choices. This SₙAr reaction is a key strategy in the synthesis of various kinase inhibitors where the phenyl ring of the molecule is linked to a heterocyclic system via a C-N or C-O bond at this position.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Oxygen Nucleophile | Sodium Methoxide (NaOCH₃) | 4-Methoxy-3-cyanophenylacetic acid derivative |
| Nitrogen Nucleophile | Pyrrolidine | 3-Cyano-4-(pyrrolidin-1-yl)phenylacetic acid derivative |
| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 3-Cyano-4-(phenylthio)phenylacetic acid derivative |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the carbon-hydrogen framework and the position of the fluorine substituent. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on established principles and data from analogous structures.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetic acid group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons and the fluorine atom.
The three aromatic protons (H-2, H-5, and H-6) would exhibit chemical shifts influenced by the electron-withdrawing cyano group and the electronegative fluorine atom. The methylene protons (-CH₂-) of the acetic acid moiety would appear as a singlet, typically in the range of 3.6-3.8 ppm. The acidic proton (-COOH) would present as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | ~7.8 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 |
| H-5 | ~7.6 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 |
| H-6 | ~7.3 | Triplet (t) or Doublet of doublets (dd) | J(H,F) ≈ 8.5, J(H,H) ≈ 8.5 |
| -CH₂- | ~3.7 | Singlet (s) | N/A |
| -COOH | >10 | Broad singlet (br s) | N/A |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~170-175 ppm). The cyano group carbon is typically found in the 115-120 ppm range. The aromatic carbons will show signals in the aromatic region (110-140 ppm), with their chemical shifts influenced by the attached functional groups and showing coupling to the fluorine atom (C-F coupling). The methylene carbon signal is expected in the range of 35-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~172 |
| C-4 (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) |
| C-1 (C-CH₂) | ~135 |
| C-2 | ~133 |
| C-6 | ~129 |
| CN | ~117 |
| C-5 | ~118 (d, ²JCF ≈ 20 Hz) |
| C-3 (C-CN) | ~105 (d, ²JCF ≈ 15 Hz) |
| -CH₂- | ~40 |
Note: These are predicted values. 'd' indicates a doublet due to C-F coupling, with the expected coupling constant.
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. The large chemical shift range and the absence of background signals make it an excellent tool for structural verification and for quantitative analysis, including the determination of enantiomeric purity.
For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal provides confirmation of the fluorine's electronic environment.
A key application of ¹⁹F NMR is in chiral analysis. Since enantiomers are indistinguishable in a standard (achiral) NMR experiment, a chiral auxiliary is used to create a diastereomeric relationship. This is particularly relevant for chiral molecules like this compound, which possesses a stereocenter at the alpha-carbon if substituted. However, the parent compound itself is not chiral. For chiral analysis to be relevant, one would be studying a chiral derivative or a reaction involving the prochiral center. For the purpose of illustrating the technique, we will discuss how a chiral analogue or derivative would be analyzed.
To determine the enantiomeric composition of a chiral acid, it can be reacted with a chiral derivatizing agent (CDA), such as a chiral alcohol or amine, to form diastereomeric esters or amides. wikipedia.org These diastereomers are chemically distinct and will exhibit different NMR spectra.
For instance, reacting a racemic sample of a chiral acid with an enantiomerically pure chiral alcohol (e.g., (R)-2-butanol) would produce two diastereomeric esters. In the ¹⁹F NMR spectrum of this mixture, the fluorine atom in each diastereomer would experience a slightly different magnetic environment, leading to two distinct signals. The difference in their chemical shifts (Δδ) allows for their individual detection and quantification. acs.org Chiral derivatizing agents that themselves contain fluorine, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), are also commonly used. rsc.orgwikipedia.orgacemap.info In this case, the ¹⁹F signal of the CDA would be monitored.
The enantiomeric excess (ee) of a chiral sample is a measure of its purity. Once the enantiomers have been converted into a mixture of diastereomers, the ee can be determined directly from the NMR spectrum. nih.govacs.orgresearchgate.net
In ¹⁹F NMR, the signals corresponding to the two diastereomers are typically well-resolved singlets (in a proton-decoupled spectrum). acs.orgrsc.org The relative amounts of the two diastereomers can be found by integrating the area under each peak. The enantiomeric excess is then calculated using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ and Area₂ are the integration values for the signals of the two diastereomers. This method provides a reliable and accurate determination of the enantiomeric purity of the original sample. nih.govacs.org
Fluorine (¹⁹F) NMR Spectroscopy for Structural Elucidation and Chiral Analysis
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound (C₉H₆FNO₂), the molecular ion peak [M]⁺• would be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The expected fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain. Another prominent fragmentation pathway could be the loss of a cyano radical (-CN, 26 Da).
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₉H₆FNO₂ |
| Molar Mass | 179.15 g/mol |
| Exact Mass | 179.03826 |
| Key Fragment (m/z) | [M-COOH]⁺ (134.03) |
| Key Fragment (m/z) | [M-CH₂COOH]⁺ (120.02) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule. It determines the mass of a compound with extremely high accuracy, typically to four or more decimal places. This precision allows for the calculation of a unique molecular formula.
For this compound, the theoretical monoisotopic mass can be calculated based on its molecular formula, C₉H₆FNO₂. By comparing this theoretical mass with the experimentally measured exact mass from an HRMS instrument, the molecular formula can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass.
Table 1: Molecular Formula and Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight ( g/mol ) | 179.15 |
| Theoretical Exact Mass (Da) | 179.0383 |
| Elemental Composition | C: 60.35%, H: 3.38%, F: 10.60%, N: 7.82%, O: 17.85% |
Note: The theoretical exact mass is calculated using the most abundant isotopes of each element.
Fragmentation Patterns and Structural Information
Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) passes through the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the compound's structure.
While specific experimental fragmentation data for this compound is not widely published, a theoretical fragmentation pathway can be predicted based on its structure. Common fragmentation patterns would likely include:
Loss of the carboxyl group (-COOH): This would result in a significant fragment ion corresponding to the loss of 45 Da.
Decarboxylation (-CO₂): The loss of carbon dioxide (44 Da) is another common fragmentation for carboxylic acids.
Cleavage of the acetic acid side chain: Breakage of the bond between the phenyl ring and the CH₂COOH group would yield distinct fragments corresponding to each part of the molecule.
Analyzing these fragmentation patterns allows for the verification of the connectivity of the atoms within the molecule, confirming the presence of the cyano, fluoro, and phenylacetic acid moieties.
Chromatographic Techniques
Chromatography is essential for separating this compound from impurities, starting materials, and potential isomers, thereby ensuring the purity of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. It is also highly effective for separating it from its structural isomers (e.g., 2-cyano-5-fluorophenylacetic acid).
A typical reversed-phase HPLC method would be employed for this analysis. While a specific, validated method for this exact compound is not publicly detailed, a general approach can be outlined based on methods for similar compounds like fluorophenylacetic acid isomers.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detection | UV spectrophotometry, likely in the range of 260-270 nm where the phenyl and cyano groups absorb light |
| Flow Rate | Typically 1.0 mL/min |
By monitoring the chromatogram, the presence of impurities can be detected as separate peaks. The area of the main peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile or semi-volatile compounds. Since this compound is a carboxylic acid with relatively low volatility, direct analysis by GC can be challenging.
For GC analysis, the compound would likely require a derivatization step to increase its volatility. This commonly involves converting the carboxylic acid group into a less polar and more volatile ester, such as a methyl or ethyl ester. After derivatization, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of any separated components.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule and to characterize its electronic properties.
Infrared (IR) Spectroscopy: This technique identifies the types of chemical bonds within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational frequencies of those bonds. For this compound, the IR spectrum would show characteristic absorption bands confirming its key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule. The aromatic ring and cyano group in this compound are chromophores that absorb UV light. The UV-Vis spectrum would show a maximum absorption wavelength (λmax), which is characteristic of its conjugated system.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Position/Value |
| IR Spectroscopy | C≡N (Nitrile) stretch | ~2220-2240 cm⁻¹ |
| C=O (Carboxylic Acid) stretch | ~1700-1725 cm⁻¹ | |
| O-H (Carboxylic Acid) stretch | Broad band, ~2500-3300 cm⁻¹ | |
| C-F (Aryl-Fluoride) stretch | ~1100-1250 cm⁻¹ | |
| UV-Vis Spectroscopy | λmax (in a solvent like ethanol) | ~260-270 nm |
These spectroscopic and chromatographic techniques, when used in combination, provide a comprehensive characterization of this compound, confirming its structure, identity, and purity with a high degree of confidence.
Overview of Research Trajectories and Potential Applications
Current Trends in Pharmaceutical and Agrochemical Intermediates
The demand for sophisticated and highly specific active ingredients in the pharmaceutical and agrochemical sectors has driven the development of versatile chemical intermediates. This compound fits squarely within this trend, serving as a key precursor in the synthesis of a variety of bioactive compounds.
In the pharmaceutical industry, the focus is often on creating molecules that can interact with specific biological targets, such as enzymes or receptors, to treat diseases. The structural motifs present in this compound are frequently found in potent therapeutic agents. For instance, the cyano group can act as a key binding element or be transformed into other functional groups like amides or tetrazoles, which are common in drug structures. The fluorine atom is a well-established bioisostere for a hydrogen atom but with significantly different electronic properties. Its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.
Arylpropionic acid derivatives, a class to which this compound belongs, are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. google.com While specific, named drugs derived directly from this compound are not extensively documented in publicly available literature, its structural elements are present in various kinase inhibitors, a class of drugs that target protein kinases and are crucial in cancer therapy and the treatment of inflammatory diseases. google.comgoogle.com For example, the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, involves the use of cyanoacetic acid derivatives in key steps to introduce the cyanoacetyl group. google.comunl.pt This highlights the potential of substituted cyanoacetic acids like this compound in the synthesis of analogues or novel kinase inhibitors.
In the agrochemical sector, there is a continuous need for new herbicides, insecticides, and fungicides that are effective at low application rates and have favorable environmental profiles. The nitrile group (cyano group) is a common feature in many commercial agrochemicals. The synthesis of novel heterocyclic compounds, which form the core of many pesticides, can be achieved using cyano-functionalized starting materials. nih.gov
Emerging Areas of Investigation
Beyond its established role as an intermediate, this compound is finding applications in emerging areas of chemical research. The unique combination of functional groups makes it an attractive starting material for the synthesis of novel heterocyclic compounds. google.com Heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. frontiersin.org The reactivity of the cyano and carboxylic acid groups in this compound allows for various cyclization reactions to form diverse heterocyclic systems, which can then be screened for a wide range of biological activities.
Furthermore, the field of materials science is an emerging area of investigation for specifically substituted aromatic compounds. While direct applications of this compound in this field are not yet widely reported, its structural features suggest potential for incorporation into functional materials where properties like thermal stability, liquid crystallinity, or non-linear optical activity are desired. The rigid phenyl core, combined with the polar cyano and carboxylic acid groups, could be leveraged in the design of new polymers or organic electronic materials.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 519059-11-1 |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Appearance | White to off-white solid |
Computational Chemistry and Theoretical Studies of 3 Cyano 4 Fluorophenylacetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Conformation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For 3-Cyano-4-fluorophenylacetic acid, DFT studies would be invaluable for elucidating its electronic structure and preferred conformations. Such studies would typically involve calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. The resulting electrostatic potential surface would reveal the distribution of charge and identify potential sites for electrophilic and nucleophilic attack.
Furthermore, DFT calculations would allow for the optimization of the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the three-dimensional shape of the molecule and its potential interactions with biological targets.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | --- | Relates to the ability to donate electrons. |
| LUMO Energy | --- | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | --- | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | --- | Provides insight into the molecule's polarity. |
| Electrostatic Potential Min/Max | --- | Identifies regions of negative and positive charge. |
Note: The data in this table is hypothetical and serves as a template for what future DFT studies could provide. There are no published values available.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, could provide a highly accurate description of the electronic structure of this compound. These methods, while computationally more intensive than DFT, can serve as a benchmark for other computational techniques. Calculations such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) would offer a detailed picture of the molecular orbitals and their energies.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential tools for exploring the dynamic behavior of molecules and their interactions with their environment.
Conformational Analysis and Energy Minima
The carboxylic acid side chain of this compound can rotate, leading to different conformers. A thorough conformational analysis, employing molecular mechanics or quantum chemical methods, would be necessary to identify the global and local energy minima on the potential energy surface. This would reveal the most stable three-dimensional structures of the molecule, which is critical for understanding its biological activity and physical properties.
Table 2: Hypothetical Torsional Scan Data for this compound
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | --- |
| 60 | --- |
| 120 | --- |
| 180 | --- |
| 240 | --- |
| 300 | --- |
Note: This table illustrates the type of data that would be generated from a torsional scan to identify low-energy conformers. No such data has been published for this compound.
Intermolecular Interactions and Solvation Effects
The cyano, fluoro, and carboxylic acid groups of this compound are all capable of engaging in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. Molecular dynamics simulations in different solvents (e.g., water, DMSO) would be instrumental in understanding how the solvent environment affects the molecule's conformation and behavior. These simulations could also predict properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from specific atoms in the solute.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are crucial in the field of drug discovery for optimizing the biological activity of lead compounds. For this compound, if it were identified as a biologically active agent, these modeling techniques would be employed to understand how modifications to its structure would affect its potency and other properties.
QSAR models would involve the calculation of various molecular descriptors (e.g., logP, polar surface area, electronic parameters) for a series of related compounds and correlating these descriptors with their measured biological activities. This would result in a mathematical model that could predict the activity of novel, unsynthesized analogs. The development of such a model is contingent on having experimental data for a set of structurally similar compounds, which is currently not available in the public domain for derivatives of this compound.
Predicting Biological Activity based on Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. For this compound, several key physicochemical and topological descriptors have been calculated to predict its potential bioactivity and pharmacokinetic profile. ambeed.com
These descriptors offer a preliminary assessment of the molecule's drug-likeness. For instance, the number of rotatable bonds suggests a degree of conformational flexibility, which can be crucial for binding to a biological target. The count of hydrogen bond donors and acceptors, along with the topological polar surface area (TPSA), are critical predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to permeate cell membranes. ambeed.com
Below is a table summarizing the calculated molecular descriptors for this compound.
| Molecular Descriptor | Value |
| Number of heavy atoms | 13 |
| Number of aromatic heavy atoms | 6 |
| Fraction Csp3 | 0.11 |
| Number of rotatable bonds | 2 |
| Number of H-bond acceptors | 4.0 |
| Number of H-bond donors | 1.0 |
| Molar Refractivity | 42.66 |
| Topological Polar Surface Area (TPSA) | 63.6 Ų |
| Data sourced from computational chemistry predictions. ambeed.com |
Computational Approaches to Binding Affinity Prediction (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of interaction between a ligand and a target protein at the atomic level.
Despite the availability of its molecular descriptors, a review of scientific literature and chemical databases reveals a lack of specific molecular docking studies or other computational binding affinity predictions for this compound against any particular biological target. While the compound's structural features—a phenylacetic acid scaffold with cyano and fluoro substitutions—suggest it could be a candidate for docking studies against various enzymes or receptors, no such research has been published or made publicly available. Therefore, its binding modes and affinities with specific proteins remain undetermined from a computational standpoint.
Applications in Medicinal Chemistry and Pharmaceutical Sciences
Precursor for Pharmaceutical Intermediates
Phenylacetic acid and its derivatives are recognized as important intermediates in the synthesis of a wide array of pharmaceutical compounds. nbinno.com The unique substitution pattern of 3-Cyano-4-fluorophenylacetic acid suggests its utility in creating complex molecules for drug discovery programs.
Purine (B94841) nucleoside phosphorylase (PNP) is a significant target for the development of therapeutic agents, particularly for T-cell-mediated diseases. made-in-china.com Inhibitors of PNP have potential applications in treating conditions like T-cell lymphomas and autoimmune disorders. made-in-china.com The synthesis of potent PNP inhibitors often involves the use of purine analogs and other heterocyclic structures. made-in-china.comchemimpex.com While a direct synthesis of PNP inhibitors from this compound is not explicitly detailed in the available research, the general class of phenylacetic acids can be utilized in the construction of various heterocyclic systems that form the core of such inhibitors. The cyano group on this compound could potentially be transformed into other functional groups necessary for binding to the active site of PNP.
The development of new therapeutic agents often relies on the availability of versatile chemical scaffolds. Phenylacetic acid derivatives are used in the synthesis of a variety of drugs. For instance, 4-Fluorophenylacetic acid serves as an intermediate in the production of fluorinated anesthetics, which are valued for their analgesic properties. nbinno.comnih.gov This suggests that this compound could similarly be a precursor for novel therapeutic agents, with its specific substituents offering a unique chemical space for exploration.
Investigation of Biological Activity and Pharmacological Potential
The pharmacological potential of compounds derived from this compound can be extrapolated from research on analogous structures.
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Research on 3-Fluorophenylacetic acid indicates its utility in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com Furthermore, a study on derivatives of 3-hydroxy pyridine-4-one demonstrated significant analgesic activity in animal models of pain. nih.gov These findings suggest that derivatives of this compound could also exhibit anti-inflammatory and analgesic properties, making this an area ripe for investigation.
Table 1: Analgesic Activity of Selected Pyridine-4-one Derivatives
| Compound | Maximum Inhibition of Acetic Acid-Induced Twitches (%) |
| Compound A | 79% (at 10 mg/kg) |
| Compound B | 66% (at 400 mg/kg) |
| Compound C | 80% (at 200 mg/kg) |
| Compound D | 90% (at 200 mg/kg) |
| Indomethacin | 82% |
| Source: A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. nih.gov |
The search for novel anticancer agents is a major focus of medicinal chemistry. Phenylacetamide derivatives have been shown to possess potential as anticancer agents. nih.gov For example, the synthesis and screening of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potency against prostate carcinoma cell lines. nih.gov One derivative, with a p-nitro substituent, was found to be active against the MCF-7 breast cancer cell line. nih.gov Another study on 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives identified compounds that could reduce the viability of A549 lung cancer cells by 50% and inhibit their migration in vitro. mdpi.com These examples highlight the potential for derivatives of this compound to be investigated for their anticancer properties.
Table 2: Cytotoxic Activity of Selected 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Cell Line | IC50 (μM) |
| Compound 2b | PC3 | 52 |
| Compound 2c | PC3 | 80 |
| Imatinib (Reference) | PC3 | 40 |
| Compound 2c | MCF-7 | 100 |
| Imatinib (Reference) | MCF-7 | 98 |
| Source: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. nih.gov |
Drug Design and Development Considerations
The rational design of drug candidates often involves fine-tuning the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. This compound embodies key structural features that are highly valuable in this process.
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. ljmu.ac.uknih.gov This approach can address issues related to potency, metabolism, and toxicity. The fluorine atom and the cyano group in this compound are classic examples of functionalities used in bioisosteric replacements.
The Cyano Group as a Versatile Bioisostere : The cyano group can act as a bioisostere for various other functionalities, including a carbonyl group or a halogen. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to participate in specific interactions with biological targets.
Scaffold Modification and Hopping : The phenylacetic acid core of the molecule can be considered a scaffold that can be modified or used in "scaffold hopping" strategies. This involves replacing the central core of a known active molecule with a structurally different one, like the 3-cyano-4-fluorophenyl group, to discover new chemical classes with similar or improved biological activity and potentially novel intellectual property.
The combination of these features makes this compound a desirable building block for creating libraries of compounds with diverse properties for screening against various biological targets.
The specific placement of the fluorine and cyano groups on the phenylacetic acid scaffold has predictable and often beneficial effects on the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of molecules derived from it.
Pharmacokinetic Impact:
| Parameter | Effect of Fluorine | Effect of Cyano Group |
| Metabolic Stability | Increases stability by blocking cytochrome P450-mediated oxidation at the site of fluorination. The C-F bond is much stronger than a C-H bond. | Generally metabolically stable and can enhance the stability of the parent molecule. |
| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and absorption. However, the effect can be context-dependent. | Can decrease lipophilicity and improve aqueous solubility, which may lead to better pharmacokinetic profiles. |
| Bioavailability | Can improve bioavailability by modulating pKa to favor absorption and by increasing metabolic stability. | Can improve bioavailability through enhanced solubility and metabolic stability. |
| Plasma Half-life | Generally prolongs plasma half-life due to increased metabolic stability. | Can contribute to a longer half-life. |
| Distribution | Can influence how a drug distributes into tissues, including crossing the blood-brain barrier. | The polarity of the group can affect tissue distribution. |
Pharmacodynamic Impact:
| Parameter | Effect of Fluorine | Effect of Cyano Group |
| Binding Affinity | Can increase binding affinity to target proteins through favorable electrostatic interactions and by altering the conformation of the molecule to better fit the binding site. | Can enhance binding affinity by acting as a hydrogen bond acceptor or through dipole-dipole interactions with the target protein. |
| Acidity/Basicity (pKa) | As a strong electron-withdrawing group, it lowers the pKa of nearby acidic protons (like the carboxylic acid) and basic amines, which can affect ionization state and target binding. | The strong electron-withdrawing nature modifies the electronic density of the aromatic ring, which can influence interactions with the target. |
| Target Selectivity | The specific electronic and conformational changes induced by fluorine can lead to enhanced selectivity for the desired biological target over off-targets. | Its defined steric and electronic properties can contribute to improved selectivity by fitting precisely into the active site of a target. |
Emerging Roles in Chemical Biology
Chemical biology utilizes small molecules as tools to study and manipulate biological systems. While this compound itself is not a widely cited chemical probe, its structure contains the necessary elements for the synthesis of such tools.
Chemical probes are designed with three key components: a binding group that interacts with the target protein, a reporter tag (like a fluorophore or biotin) for detection, and a linker. The carboxylic acid group of this compound is a versatile chemical handle that can be readily coupled to linkers and reporter tags using standard chemical reactions (e.g., amide bond formation).
Furthermore, the molecule can be used to build affinity-based probes. If a drug candidate derived from this scaffold shows activity against a particular enzyme, the scaffold can be used to create a probe to identify the specific protein targets of that drug within a cell. The synthesis of such probes is a key step in target validation and understanding a drug's mechanism of action. For example, click-chemistry probes, which allow for efficient and specific labeling of biological molecules, can be synthesized from starting materials containing reactive groups like alkynes or azides, which could be attached to the this compound scaffold.
Advanced Research Directions and Future Perspectives
Integration with High-Throughput Screening and Combinatorial Chemistry
The structure of 3-Cyano-4-fluorophenylacetic acid is well-suited for the methodologies of high-throughput screening (HTS) and combinatorial chemistry. These techniques rely on the rapid synthesis and evaluation of large libraries of compounds to identify molecules with desired properties, such as catalytic activity or biological efficacy. nih.govstanford.eduscienceintheclassroom.org
The carboxylic acid group of this compound provides a convenient handle for covalent attachment to a variety of scaffolds or for modification through amide bond formation with a diverse set of amines. This facilitates the generation of large, systematically varied libraries of derivatives. The cyano and fluoro groups, in turn, act as key modulators of the physicochemical properties of the resulting compounds, including their polarity, binding affinities, and metabolic stability.
Future research in this area could focus on:
Catalyst Discovery: Incorporating this compound and its derivatives into libraries for screening new catalysts. The electronic effects of the cyano and fluoro groups can influence the catalytic activity of metal complexes or organocatalysts. rsc.orgnih.govpreprints.org HTS methods could rapidly identify catalysts for a wide range of organic transformations. stanford.edu
Drug Discovery: The generation of combinatorial libraries based on the this compound scaffold for screening against biological targets. The fluorinated phenylacetic acid motif is present in some non-steroidal anti-inflammatory drugs, and the addition of the cyano group could lead to novel biological activities.
Reaction Optimization: Utilizing HTS to rapidly screen reaction conditions (e.g., catalysts, solvents, bases) for the synthesis of complex molecules derived from this compound.
The integration of this compound into HTS and combinatorial workflows promises to accelerate the discovery of new functional molecules and materials.
Development of Derivatizing Agents for Chiral Analysis
The determination of enantiomeric purity is critical in the pharmaceutical industry and in asymmetric synthesis. Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. wikipedia.orgnih.gov
A notable example of a successful CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). wikipedia.org More recently, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) has been shown to be a superior CDA for determining the enantiomeric excess of primary alcohols. wikipedia.org The structural similarities between 2-CFNA and this compound suggest that the latter could also serve as a valuable precursor for novel CDAs.
Advanced research in this domain would involve:
Synthesis of Novel CDAs: The development of synthetic routes to transform this compound into new chiral derivatizing agents. This could involve the introduction of a chiral center alpha to the carboxylic acid.
Performance Evaluation: A systematic comparison of the performance of these new CDAs against established agents like Mosher's acid and 2-CFNA. Key performance indicators would include the magnitude of the chemical shift differences induced in the resulting diastereomers and the ease of derivative formation.
Broadening Substrate Scope: Investigating the applicability of these new CDAs for a wide range of chiral analytes, including amines, alcohols, and other functional groups.
The development of new CDAs from this compound could provide chemists with more effective tools for chiral analysis.
Table 1: Comparison of Selected Chiral Derivatizing Agents
| Chiral Derivatizing Agent | Abbreviation | Key Structural Features | Primary Application |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | Trifluoromethyl group, Methoxy group | Determination of enantiomeric purity of alcohols and amines |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Cyano group, Fluorine atom, Naphthyl ring | Determination of enantiomeric excess of primary alcohols |
| Hypothetical CDA from this compound | - | Cyano group, Fluorine atom, Phenyl ring | Potential for broad substrate applicability |
Applications in Materials Science (e.g., acid-responsive fluorescent molecules)
Stimuli-responsive materials, particularly those that change their fluorescent properties in response to environmental changes like pH, are of great interest for applications in sensing, imaging, and anti-counterfeiting technologies. mdpi.comrsc.orgresearchgate.netresearchgate.net The structural elements of this compound make it a promising building block for such materials.
The carboxylic acid moiety can act as a proton-responsive group, while the fluorinated and cyanated aromatic ring can be incorporated into larger conjugated systems to create fluorophores. The electron-withdrawing nature of the cyano and fluoro groups can influence the intramolecular charge transfer (ICT) characteristics of a molecule, which is often the basis for fluorescence modulation. researchgate.net
Future research directions include:
Synthesis of Novel Fluorophores: Designing and synthesizing new fluorescent molecules that incorporate the this compound unit. These could be based on known fluorophore scaffolds like tetraphenylethylene (B103901) (TPE) or coumarin. mdpi.com
Investigation of Acid-Responsive Properties: Characterizing the changes in the absorption and emission spectra of these new molecules in response to varying pH. The goal would be to develop probes with a distinct "on-off" or ratiometric fluorescence response. rsc.orgresearchgate.net
Development of Anti-Counterfeiting Inks: Formulating the most promising acid-responsive fluorescent molecules into inks for security applications. These inks could reveal hidden information when exposed to an acidic substance. researchgate.net
Intracellular pH Sensing: Exploring the potential of these molecules as fluorescent probes for imaging pH changes within living cells. nih.gov
The unique electronic properties of this compound offer exciting possibilities for the creation of advanced functional materials.
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important. dovepress.com This includes the use of safer solvents, minimizing waste, and developing more energy-efficient reactions.
The synthesis of fluorinated aromatic compounds has traditionally relied on harsh methods. dovepress.com However, recent advances are focusing on greener alternatives. For the synthesis of derivatives of this compound, green chemistry principles can be applied to both its production and its use in subsequent reactions.
Potential research avenues in this area are:
Greener Synthetic Routes: Developing more sustainable methods for the synthesis of this compound itself, perhaps by exploring catalytic C-H functionalization or flow chemistry approaches.
Aqueous Reaction Conditions: Exploring the use of water as a solvent for reactions involving this compound, which is a key aspect of green chemistry. acs.org
Catalytic C-H Functionalization: Employing modern catalytic methods for the direct functionalization of the C-H bonds of this compound, which would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps. sci-hub.senih.gov
Biocatalysis: Investigating the potential of enzymes to catalyze transformations involving this compound, offering a highly selective and environmentally benign synthetic strategy.
By embracing green chemistry principles, the synthesis and application of this compound can be made more sustainable.
Interdisciplinary Research Synergies
The versatility of this compound makes it a valuable tool for fostering collaborations between different scientific disciplines. Its potential applications span from pure chemistry to materials science, biology, and medicine.
Examples of potential interdisciplinary research synergies include:
Chemical Biology: The development of fluorescent probes from this compound for studying biological processes, such as enzyme activity or cellular pH gradients. hku.hkresearchgate.netnih.gov This would involve collaboration between synthetic chemists and cell biologists.
Medicinal Chemistry and Pharmacology: The synthesis of libraries of compounds based on the this compound scaffold for drug discovery programs. This would require close interaction between medicinal chemists, pharmacologists, and toxicologists.
Materials Science and Engineering: The design and fabrication of devices, such as sensors or smart coatings, that incorporate materials derived from this compound. This would necessitate a partnership between materials scientists and engineers.
By fostering such interdisciplinary collaborations, the full potential of this compound to address complex scientific challenges can be realized.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-cyano-4-fluorophenylacetic acid with high purity?
- Methodology : Start with halogenated phenylacetic acid precursors (e.g., 4-fluorophenylacetic acid derivatives) and introduce the cyano group via nucleophilic substitution or palladium-catalyzed cyanation. Protect the acetic acid moiety using methyl esterification to prevent side reactions . Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point consistency (80–84°C for analogous fluorophenylacetic acids) . Final deprotection with aqueous HCl or enzymatic hydrolysis ensures high yields.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Infrared (IR) Spectroscopy : Confirm functional groups (C≡N stretch ~2240 cm⁻¹, C=O stretch ~1700 cm⁻¹) and rule out impurities like residual solvents (e.g., CCl₄ artifacts around 1550 cm⁻¹) .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine/chlorine .
- HPLC : Employ reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm to assess purity ≥99% .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Methodology : Use kinetic monitoring (e.g., in situ NMR or FTIR) to identify intermediates and adjust parameters like temperature, solvent polarity, or catalyst loading. For example, enzymatic synthesis of related compounds shows that in situ product removal reduces hydrolysis byproducts . Parallel synthesis approaches (e.g., 20-membered amide libraries) help screen optimal conditions efficiently .
Advanced Research Questions
Q. How should researchers address contradictory data in reported synthetic yields for this compound derivatives?
- Methodology :
- Controlled Replication : Reproduce reactions using identical substrates and conditions (e.g., solvent, temperature, catalyst batch) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) that may skew yield calculations.
- Computational Modeling : Apply DFT calculations to evaluate thermodynamic favorability of competing pathways (e.g., cyanation vs. hydrolysis) .
Q. What strategies are effective for designing biologically active derivatives of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the phenyl ring with electron-withdrawing groups (e.g., additional fluorine or cyano substituents) to enhance binding affinity. For example, triazine derivatives with fluorinated substituents show improved activity .
- Parallel Synthesis : Generate amide or ester libraries via solution-phase reactions (e.g., coupling with amino acids or heterocycles) and screen for target activity .
Q. How can researchers resolve overlapping signals in NMR spectra of this compound derivatives?
- Methodology :
- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign crowded regions in and spectra, particularly for aromatic protons and cyano-adjacent carbons.
- Decoupling Experiments : Suppress scalar coupling effects from fluorine atoms (e.g., - decoupling) .
Q. What protocols ensure the stability of this compound under varying storage conditions?
- Methodology :
- Thermal Analysis : Use DSC/TGA to determine decomposition thresholds (e.g., stability up to 150°C for fluorophenylacetic acids) .
- Light Sensitivity Testing : Store samples in amber vials under inert gas (N₂/Ar) if UV-Vis analysis indicates photodegradation .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously to enable independent replication .
- Safety : Handle cyano-containing intermediates in fume hoods due to potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
